molecular formula C16H18BrNOS B1433167 3-(2-oxo-2-phenylethyl)-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-3-ium bromide CAS No. 1485418-60-7

3-(2-oxo-2-phenylethyl)-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-3-ium bromide

Cat. No. B1433167
M. Wt: 352.3 g/mol
InChI Key: LULUSDXCLVEERI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-oxo-2-phenylethyl)-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-3-ium bromide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Heterocyclic Synthesis and Applications

  • Synthesis of Phenylimidazo Thiazolo Benzocycloheptene Derivatives : Research has been conducted on the synthesis of new heterocyclic systems, such as phenylimidazo thiazolo benzocycloheptene derivatives, through reactions involving intermediates that share structural motifs with the compound of interest. These compounds have shown potential as anti-inflammatory agents, highlighting the medicinal chemistry applications of such heterocycles (Nagarapu & Rao, 2001).

  • Cycloaddition Reactions : Studies involving the intermolecular 1,3-dipolar cycloaddition of thiazolo and oxazolium derivatives to produce new chiral heterocycles demonstrate the utility of these reactions in synthesizing complex molecules. This research underscores the importance of such compounds in developing pharmaceuticals and materials science (Melo et al., 2002).

  • Regioselective Synthesis : The efficient regioselective synthesis of substituted pyrrolo[1,2-c][1,3]thiazol-4-ium bromides from thioamides is another example of the chemical versatility of thiazole derivatives. These findings are relevant for the synthesis of novel organic compounds with potential applications in drug development and materials science (Dyachenko, 2012).

  • Antibacterial and Antioxidant Activities : The synthesis and evaluation of thiazolyl-pyrazole-biscoumarin compounds, including the preparation of bromides through cyclocondensation reactions, have been studied for their biological activities. Such compounds exhibit significant antibacterial and antioxidant properties, illustrating the potential of thiazole derivatives in developing new therapeutic agents (Mahmoodi & Ghodsi, 2017).

properties

IUPAC Name

1-phenyl-2-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-3-ium-3-yl)ethanone;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18NOS.BrH/c18-15(13-7-3-1-4-8-13)11-17-12-19-16-10-6-2-5-9-14(16)17;/h1,3-4,7-8,12H,2,5-6,9-11H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LULUSDXCLVEERI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC=[N+]2CC(=O)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-oxo-2-phenylethyl)-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-3-ium bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-oxo-2-phenylethyl)-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-3-ium bromide
Reactant of Route 2
Reactant of Route 2
3-(2-oxo-2-phenylethyl)-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-3-ium bromide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-(2-oxo-2-phenylethyl)-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-3-ium bromide
Reactant of Route 4
Reactant of Route 4
3-(2-oxo-2-phenylethyl)-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-3-ium bromide
Reactant of Route 5
Reactant of Route 5
3-(2-oxo-2-phenylethyl)-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-3-ium bromide
Reactant of Route 6
3-(2-oxo-2-phenylethyl)-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-3-ium bromide

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